2-Chloro-5-(methanesulfonylmethyl)aniline
Overview
Description
2-Chloro-5-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a methanesulfonylmethyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methanesulfonylmethyl)aniline typically involves the chlorination of 5-(methanesulfonylmethyl)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methanesulfonylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2-Chloro-5-(methanesulfonylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Chloro-5-(methanesulfonylmethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methanesulfonylmethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyaniline: Similar structure but with a methoxy group instead of a methanesulfonylmethyl group.
2-Chloro-5-nitroaniline: Contains a nitro group instead of a methanesulfonylmethyl group.
Uniqueness
2-Chloro-5-(methanesulfonylmethyl)aniline is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-5-(methylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNYRFQCUDZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184114-42-8 | |
Record name | 2-chloro-5-(methanesulfonylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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